2,4,10-Trimethyl-benzo(G)quinoline
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Overview
Description
2,4,10-Trimethyl-benzo(G)quinoline is a heterocyclic aromatic compound with the molecular formula C16H15N. It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,10-Trimethyl-benzo(G)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and ketones under acidic conditions. Another method involves the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using environmentally benign catalysts such as montmorillonite K-10 or nano ZnO. These methods are preferred due to their efficiency and lower environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,4,10-Trimethyl-benzo(G)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or sulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2,4,10-Trimethyl-benzo(G)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including its role as a potential therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2,4,10-Trimethyl-benzo(G)quinoline involves its interaction with various molecular targets. In biological systems, it may act by intercalating into DNA, thereby disrupting replication and transcription processes. It can also inhibit specific enzymes involved in cellular metabolism, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethyl-benzo(H)quinoline
- 2,8-Dimethyl-quinoline
- Benzo(F)quinoline
Comparison
2,4,10-Trimethyl-benzo(G)quinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to 2,4-Dimethyl-benzo(H)quinoline and 2,8-Dimethyl-quinoline, the additional methyl group at the 10th position may enhance its lipophilicity and alter its interaction with biological targets .
Properties
CAS No. |
172983-44-7 |
---|---|
Molecular Formula |
C16H15N |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
2,4,10-trimethylbenzo[g]quinoline |
InChI |
InChI=1S/C16H15N/c1-10-8-11(2)17-16-12(3)14-7-5-4-6-13(14)9-15(10)16/h4-9H,1-3H3 |
InChI Key |
WSEVWSYSZFDRPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(C3=CC=CC=C3C=C12)C)C |
Origin of Product |
United States |
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